molecular formula C10H7N3O3 B3055958 Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- CAS No. 68090-13-1

Methanone, 1H-imidazol-2-yl(4-nitrophenyl)-

Cat. No.: B3055958
CAS No.: 68090-13-1
M. Wt: 217.18 g/mol
InChI Key: DJGKRSACPRIIDR-UHFFFAOYSA-N
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Description

Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- (CAS synonyms: 1H-imidazol-2-yl-4-nitrophenyl-methanone, Methanone,1H-imidazol-2-yl(4-nitrophenyl)-) is a ketone derivative featuring a 1H-imidazol-2-yl group and a 4-nitrophenyl group attached to a central carbonyl carbon. The 4-nitrophenyl substituent introduces strong electron-withdrawing effects, which influence the compound's electronic properties, solubility, and reactivity.

Properties

IUPAC Name

1H-imidazol-2-yl-(4-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O3/c14-9(10-11-5-6-12-10)7-1-3-8(4-2-7)13(15)16/h1-6H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGKRSACPRIIDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=NC=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497889
Record name (1H-Imidazol-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

68090-13-1
Record name (1H-Imidazol-2-yl)(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Protection-Deprotection Strategy

A widely applied method for synthesizing 2-acylimidazoles involves temporary protection of the imidazole’s 1-position to direct acylation to the 2-position. As demonstrated in the synthesis of 2-aryl-4-benzoyl-imidazoles (ABIs), the protocol begins with N -phenylsulfonyl protection.

  • Protection : Treatment of 1H-imidazole with phenylsulfonyl chloride and sodium hydride in tetrahydrofuran (THF) yields 1-(phenylsulfonyl)-1H-imidazole.
  • Lithiation : Deprotonation at the 2-position using tert-butyl lithium generates a nucleophilic 2-lithioimidazole intermediate.
  • Acylation : Quenching the lithiated species with 4-nitrobenzoyl chloride introduces the ketone moiety, forming 1-(phenylsulfonyl)-2-(4-nitrobenzoyl)-1H-imidazole.
  • Deprotection : Cleavage of the sulfonyl group with tetrabutylammonium fluoride in THF yields the target compound.

Key Data :

  • Yield for analogous ABI syntheses: 20–40% after deprotection.
  • Reaction time: 12–24 hours for protection and acylation steps.

Regiochemical Considerations

Imidazole’s ambident nucleophilicity necessitates directing groups to achieve 2-substitution. Computational studies suggest that sulfonyl protection increases the acidity of the 2-position hydrogen by 3–4 pKa units, favoring lithiation.

Oxidation of 2-Hydroxymethylimidazole Precursors

Synthesis of [1-(4-Nitrophenyl)-1H-Imidazol-2-yl]methanol

The alcohol precursor, [1-(4-nitrophenyl)-1H-imidazol-2-yl]methanol (CAS 50339-24-7), is synthesized via condensation of 4-nitrobenzaldehyde with ethylene diamine in the presence of iodine and potassium carbonate. This forms a 2-hydroxymethylimidazole intermediate through cyclization.

Oxidation to Methanone

Oxidation of the hydroxymethyl group to a ketone is achieved using pyridinium chlorochromate (PCC) in dichloromethane.

Key Data :

  • Oxidation yield: 70–85% under anhydrous conditions.
  • Reaction time: 4–6 hours at 0–5°C.

One-Pot Imidazole-Ketone Assembly

Oxalaldehyde-Ammonia Hydroxide Cyclization

A one-step synthesis from 4-nitrobenzaldehyde, oxalaldehyde, and ammonia hydroxide constructs the imidazole ring with an inherent ketone group. This method bypasses intermediate isolation but suffers from moderate yields.

Reaction Scheme :
$$
4\text{-NO}2\text{C}6\text{H}4\text{CHO} + \text{OHC-CHO} + \text{NH}4\text{OH} \rightarrow (4\text{-NO}2\text{C}6\text{H}4)(\text{C}3\text{H}2\text{N}2)\text{CO} + \text{H}_2\text{O}
$$

Key Data :

  • Yield: 25–35%.
  • Side products: Unsubstituted imidazoles and nitro-group reduction byproducts.

Alternative Acylation Methods

Friedel-Crafts Acylation

While traditionally challenging for electron-deficient imidazoles, Lewis acid-catalyzed acylation using AlCl₃ and 4-nitrobenzoyl chloride has been attempted. However, competing N-acylation dominates, yielding <10% of the desired 2-isomer.

Ullmann-Type Coupling

Palladium-catalyzed coupling of 2-bromoimidazole with 4-nitrobenzoyl chloride shows promise but requires optimization. Preliminary trials report yields of 15–20% using Pd(PPh₃)₄ and CuI.

Comparative Analysis of Methods

Method Yield (%) Reaction Time (h) Advantages Limitations
Lithiation-Acylation 20–40 12–24 High regiocontrol Multi-step, costly reagents
Alcohol Oxidation 70–85 4–6 High yield, simple Requires alcohol precursor
One-Pot Cyclization 25–35 6–8 Single step Low yield, side reactions
Ullmann Coupling 15–20 24–48 Direct C–C bond formation Low yield, catalyst sensitivity

Experimental Optimization Insights

Solvent Effects

  • Lithiation : THF outperforms DMF due to better solubility of intermediates.
  • Oxidation : Dichloromethane minimizes over-oxidation compared to DMSO.

Temperature Control

  • Acylation at −78°C suppresses N-substitution, improving 2-selectivity to >90%.

Chemical Reactions Analysis

Types of Reactions

Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- undergoes various types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under strong oxidizing conditions, leading to the formation of imidazole N-oxides.

    Reduction: The nitrophenyl group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents such as chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Imidazole N-oxides.

    Reduction: Amino-substituted imidazole derivatives.

    Substitution: Halogenated imidazole derivatives.

Scientific Research Applications

Chemistry

Building Block for Synthesis:
Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- serves as a critical intermediate in the synthesis of more complex organic molecules. It is often utilized in the development of novel compounds through various synthetic routes. For instance, it can be synthesized by reacting 1-methylimidazole with 4-nitrobenzoyl chloride under basic conditions using solvents like dichloromethane or tetrahydrofuran.

Ligand in Coordination Chemistry:
The compound has been employed as a ligand in coordination chemistry, facilitating the formation of metal complexes that exhibit unique properties. These metal complexes are essential for catalysis and materials science applications.

Biology

Antimicrobial and Anticancer Properties:
Research has indicated that Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- possesses promising biological activities. It has been investigated for its antimicrobial properties and its potential to inhibit cancer cell proliferation. Studies show that modifications to the nitrophenyl group can enhance its binding affinity to biological macromolecules, making it a valuable candidate for drug design .

Interaction with Biological Macromolecules:
The compound's ability to interact with proteins and nucleic acids suggests its role in influencing various biochemical pathways. This interaction is crucial for developing therapeutic agents targeting specific diseases.

Medicine

Drug Development:
Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- has been explored in drug development due to its structural characteristics that allow for modifications aimed at improving therapeutic efficacy. Its derivatives have shown potential as anticancer agents by inhibiting tubulin polymerization through interactions with the colchicine binding site .

Therapeutic Applications:
The compound's unique properties make it suitable for designing new therapeutic agents targeting various diseases, including cancer and infectious diseases. Ongoing research aims to elucidate its mechanism of action and optimize its pharmacological profile .

Industry

Catalytic Applications:
In industrial settings, Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- is utilized as a catalyst in various chemical reactions. Its ability to facilitate reactions efficiently makes it valuable in the production of fine chemicals and pharmaceuticals .

Material Development:
The compound's electronic properties have led to its application in developing new materials with specific functionalities. Its derivatives are being studied for their potential use in electronic devices due to their unique charge transport properties .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
ChemistryBuilding block for synthesisUsed to synthesize complex organic molecules
Ligand in coordination chemistryForms metal complexes for catalysis
BiologyAntimicrobial propertiesExhibits potential against microbial infections
Anticancer activityInhibits cancer cell proliferation; interacts with tubulin
MedicineDrug developmentExplored as a candidate for new therapeutic agents
IndustryCatalysisEnhances efficiency in chemical reactions
Material developmentInvestigated for electronic applications

Case Study 1: Anticancer Activity

A study published in Cancer Research demonstrated that analogs of Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- exhibited significant anticancer activity by inhibiting tubulin polymerization . The research highlighted the structure-activity relationship (SAR) that could guide future drug design efforts.

Case Study 2: Coordination Chemistry

Research conducted on the coordination behavior of Methanone derivatives revealed their effectiveness as ligands in forming stable complexes with transition metals. These complexes showed enhanced catalytic activity compared to traditional catalysts used in organic synthesis .

Case Study 3: Biological Interactions

A comprehensive study assessed the binding interactions of Methanone derivatives with various proteins involved in cancer pathways. The results indicated that specific modifications could lead to increased binding affinity and selectivity towards target proteins, underscoring the compound's potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzymatic activity. The nitrophenyl group can participate in electron transfer reactions, influencing redox processes within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Structural and Electronic Differences

The table below compares 1H-imidazol-2-yl(4-nitrophenyl)methanone with structurally related imidazolyl methanones, highlighting substituent effects:

Compound Name Molecular Formula Substituent(s) Key Properties
1H-imidazol-2-yl(4-nitrophenyl)methanone C₁₀H₇N₃O₃ 4-Nitrophenyl Strong electron-withdrawing nitro group; higher polarity; potential antiviral activity
(4-Fluorophenyl)(1H-imidazol-2-yl)methanone C₁₀H₇FN₂O 4-Fluorophenyl Moderate electron-withdrawing effect; antiproliferative activity
(4-Hydroxyphenyl)(1H-imidazol-2-yl)methanone C₁₀H₈N₂O₂ 4-Hydroxyphenyl Electron-donating hydroxyl group; high polarity; tubulin inhibition
(3,4,5-Trimethoxyphenyl)(1H-imidazol-2-yl)methanone C₁₃H₁₄N₂O₄ 3,4,5-Trimethoxyphenyl Electron-donating methoxy groups; enhanced solubility; anticancer activity

Key Observations :

  • Electron-donating groups (e.g., hydroxyl, methoxy) improve solubility and may modulate pharmacokinetic properties .

Physicochemical Properties

Property Nitro Derivative Fluoro Derivative Hydroxy Derivative
Molecular Weight ~217.05 g/mol 190.17 g/mol 196.06 g/mol
HPLC Retention (Polarity) Likely long retention* tR = 13.97 min (HPLC4) tR = 3.54 min (HPLC2)
Solubility Low in water (high polarity) Moderate in organic solvents High in polar solvents

Stability and Reactivity

  • Nitro Group : Increases thermal and oxidative stability but may reduce metabolic stability in vivo.

Biological Activity

Methanone, 1H-imidazol-2-yl(4-nitrophenyl)-, also known by its CAS number 68090-13-1, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features an imidazole ring substituted with a nitrophenyl group. Its chemical structure can be represented as follows:

C10H8N4O2\text{C}_{10}\text{H}_{8}\text{N}_{4}\text{O}_{2}

Antimicrobial Activity

Research indicates that Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values were found to be in the range of 16-32 μg/mL for certain derivatives of imidazole compounds .

CompoundBacterial StrainMIC (μg/mL)
1Staphylococcus aureus16
2Pseudomonas aeruginosa32

Anticancer Activity

The anticancer potential of Methanone derivatives has been explored in various studies. Compounds containing the imidazole moiety have shown promise in inhibiting the growth of cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) with IC50 values indicating significant antiproliferative effects .

Cell LineCompoundIC50 (μM)
MDA-MB-231Methanone derivative15
HepG2Methanone derivative20

Antiviral Activity

In terms of antiviral properties, Methanone derivatives have been tested against influenza virus strains. The antiviral activity was assessed using MDCK cells infected with the H1N1 strain, revealing promising results with selectivity indices indicating effective inhibition without significant cytotoxicity .

The biological activity of Methanone is largely attributed to its ability to interact with specific molecular targets within cells. This interaction often involves enzyme inhibition or disruption of critical metabolic pathways. For instance, the compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways .

Case Study 1: Antimicrobial Efficacy

A study conducted on various imidazole derivatives demonstrated that those with nitrophenyl substitutions exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The study utilized a series of bacterial assays to determine the effectiveness of these compounds.

Case Study 2: Anticancer Potential

In vivo studies on mice bearing tumor xenografts indicated that treatment with Methanone derivatives led to a significant reduction in tumor size compared to control groups. The mechanism was linked to apoptosis induction in cancer cells .

Q & A

Q. How can researchers optimize the synthesis yield and purity of Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- derivatives?

  • Methodological Answer : Synthesis typically involves cascade reactions using aryl aldehydes, ammonium acetate, and nitro-substituted benzophenones under reflux conditions. For example, describes a protocol using DMSO as a solvent and triethylamine as a base, achieving yields of 35–40% after flash chromatography. To improve yield, optimize stoichiometric ratios (e.g., 1:1.2 molar ratio of aldehyde to nitro precursor) and employ microwave-assisted synthesis for reduced reaction time. Purity (>95%) can be enhanced via gradient elution in HPLC (e.g., dichloromethane:methanol = 50:1) .

Q. What spectroscopic techniques are critical for characterizing Methanone, 1H-imidazol-2-yl(4-nitrophenyl)- derivatives?

  • Methodological Answer :
  • 1H/13C NMR : Key diagnostic peaks include imidazole NH protons (δ 13.6–14.1 ppm, broad singlet) and aromatic protons (δ 7.2–8.6 ppm). For example, (4-fluorophenyl)-substituted derivatives show distinct splitting patterns (e.g., dd, J = 5.6–8.7 Hz) due to para-substituent effects .
  • HRMS : Confirm molecular ions (e.g., [M+H]+ = 285.0830 for fluorophenyl derivatives) with <2 ppm error .
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) and retention times (e.g., 13.97 min for fluorophenyl analogs) .

Q. How should researchers design initial biological screening protocols for this compound?

  • Methodological Answer : Prioritize antiviral and antiproliferative assays based on structural analogs. For antiviral screening (e.g., ), use plaque reduction assays with ribavirin as a positive control. For cytotoxicity, employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations of 1–50 μM. Include solubility testing in DMSO/PBS mixtures to ensure compound stability .

Advanced Research Questions

Q. What quantum chemical calculations are suitable for predicting electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) using B3LYP/6-31G(d) basis sets can model HOMO-LUMO gaps and electrostatic potential surfaces. highlights the Colle-Salvetti correlation-energy formula for evaluating electron density distributions, which aids in predicting reactive sites (e.g., nitro group electrophilicity) .

Q. How can structure-activity relationship (SAR) studies be conducted for derivatives with varying substituents?

  • Methodological Answer :
  • Synthesize analogs with electron-withdrawing (e.g., -NO2, -CF3) or donating (e.g., -OCH3, -CH3) groups at the phenyl ring.
  • Compare bioactivity For example, fluorophenyl derivatives (IC50 = 2.1 μM) show enhanced antiproliferative activity vs. methoxy-substituted analogs (IC50 = 8.3 μM) due to increased lipophilicity .
  • Use regression analysis to correlate logP values with cytotoxicity .

Q. How should researchers resolve contradictions in spectroscopic data between synthetic batches?

  • Methodological Answer :
  • NMR Discrepancies : Check for regiochemical isomers (e.g., 4- vs. 5-substituted imidazoles). Use 2D NMR (COSY, HSQC) to assign ambiguous peaks. For example, reports split signals (δ 8.47–8.60 ppm) due to isomeric mixtures .
  • HRMS Deviations : Recalibrate using internal standards (e.g., sodium formate) and validate with isotopic pattern analysis .

Q. What strategies are effective for studying compound stability under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated degradation studies:
  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours. Monitor via HPLC for degradation products (e.g., nitro group reduction to -NH2).
  • Thermal Stability : Use TGA/DSC to identify decomposition thresholds (e.g., >180°C for imidazole ring breakdown) .

Q. How can catalytic mechanisms in the synthesis of this compound be elucidated?

  • Methodological Answer :
  • Kinetic Studies : Use in-situ FTIR to track intermediate formation (e.g., enolates or Schiff bases).
  • Isotope Labeling : Introduce deuterated aldehydes to confirm proton transfer steps via MS fragmentation patterns .

Q. What advanced techniques determine regioselectivity in imidazole ring substitution?

  • Methodological Answer :
  • X-ray Crystallography : Resolve crystal structures to confirm substitution patterns (e.g., uses single-crystal XRD for phenanthroline analogs).
  • NOE NMR : Detect spatial proximity between imidazole protons and substituents .

Q. How can mechanistic studies on biological activity be designed?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to targets (e.g., tubulin for antiproliferative activity) using AutoDock Vina.
  • Western Blotting : Assess downstream protein expression (e.g., caspase-3 for apoptosis) in treated cell lines .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methanone, 1H-imidazol-2-yl(4-nitrophenyl)-
Reactant of Route 2
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Methanone, 1H-imidazol-2-yl(4-nitrophenyl)-

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